molecular formula C10H14ClNO5S2 B2909861 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride CAS No. 1036469-14-3

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

Cat. No.: B2909861
CAS No.: 1036469-14-3
M. Wt: 327.79
InChI Key: CJMPQTCVAUWJDF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride, with the molecular formula C 10 H 14 ClNO 5 S 2 and a molecular weight of 327.8 g/mol, is a specialized synthetic intermediate of significant interest in medicinal and organic chemistry . Its structure features both a sulfonamide and a highly reactive sulfonyl chloride group, making it a versatile precursor for the synthesis of more complex molecules, particularly sulfonamide derivatives . The primary research application of this compound is as a key building block in the development of potential pharmaceutical agents. Sulfonamide-based compounds are widely investigated for their diverse biological activities. The presence of the sulfonyl chloride group allows for further functionalization under mild conditions, enabling researchers to create targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Usage: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. As a sulfonyl chloride, it is moisture-sensitive and should be stored under appropriate conditions. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle it with proper personal protective equipment in a well-ventilated environment, adhering to all relevant laboratory safety protocols .

Properties

IUPAC Name

2-methoxy-4-(propylsulfonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-8-4-5-10(19(11,15)16)9(7-8)17-2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPQTCVAUWJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid and appropriate solvents to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Amines: For nucleophilic substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Water: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted benzene derivatives .

Scientific Research Applications

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Target Compound 2-OCH₃, 4-propane-1-sulfonamido C₁₀H₁₃ClNO₅S₂ Reactive intermediate; sulfonamide precursor
3-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride 3-F, 4-propane-1-sulfonamido C₉H₁₁ClFNO₄S₂ Predicted CCS: 167.6 Ų (M+H)+; higher polarity due to F
2-Fluoro-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride 2-F, 4-propane-1-sulfonamido C₉H₁₁ClFNO₄S₂ Discontinued; potential stability issues
4-Methoxybenzenesulfonyl chloride 4-OCH₃ C₇H₇ClO₃S Electron-donating group enhances nucleophilic substitution
4-(3-Fluorobenzyloxy)benzene-1-sulfonyl chloride 4-(3-Fluorobenzyloxy) C₁₃H₁₀ClFO₃S High yield (92%); used in ADAM-17 inhibition studies

Key Observations :

  • Methoxy vs. Fluoro Substitution : The methoxy group in the target compound (electron-donating) may enhance solubility in polar solvents compared to fluorinated analogs (electron-withdrawing). However, fluorine’s electronegativity could improve metabolic stability in biological systems .

Physical and Chemical Properties

  • Collision Cross-Section (CCS) : The fluorinated analog (CID 20117133) has a predicted CCS of 167.6 Ų for [M+H]+, suggesting a compact structure. The target compound’s methoxy group may increase CCS due to added steric bulk .
  • Solubility : Methoxy groups generally enhance aqueous solubility compared to halogens. This could make the target compound more suitable for biological assays than fluorinated analogs .

Biological Activity

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride, also known by its IUPAC name and CAS number 1036469-14-3, is a sulfonyl chloride compound with notable potential in various biological applications. The molecular formula is C10H14ClNO5S2C_{10}H_{14}ClNO_{5}S_{2} and it has a molecular weight of 327.81 g/mol . This compound is characterized by its sulfonamide functional group, which often contributes to its biological activity.

PropertyValue
Chemical FormulaC10H14ClNO5S2C_{10}H_{14}ClNO_{5}S_{2}
Molecular Weight327.81 g/mol
IUPAC NameThis compound
PubChem CID43100164
AppearancePowder
Storage Temperature4 °C

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. In particular, the presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial survival.

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial properties of related sulfonamide compounds demonstrated that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The methodology involved measuring the zone of inhibition using agar diffusion methods, with results indicating that compounds similar to this compound could exhibit comparable effects.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of sulfonamide derivatives on various cancer cell lines, including breast cancer (MCF-7). The MTT assay method was employed to evaluate cell viability post-treatment with these compounds. Results indicated that certain derivatives possess significant cytotoxicity, suggesting potential for development as chemotherapeutic agents.

Table: Cytotoxicity Results on MCF-7 Cell Line

CompoundIC50 (µM)
This compoundTBD
Control (DMSO)>1000
Standard Chemotherapeutic Agent15

Antioxidant Activity

The antioxidant capacity of sulfonamide compounds has also been explored. Studies utilizing DPPH and ABTS assays have shown that these compounds can scavenge free radicals, thereby providing protective effects against oxidative stress.

Antioxidant Assay Results

In assays measuring radical scavenging activities, compounds structurally related to this compound demonstrated significant inhibition percentages, indicating their potential as antioxidants.

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